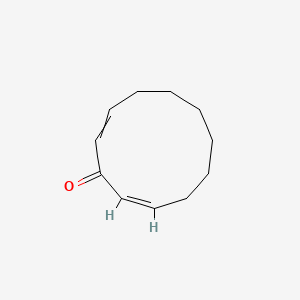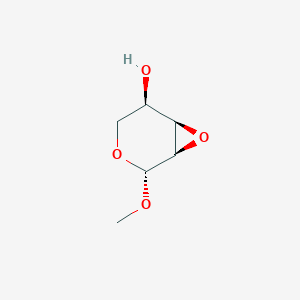
Methyl 2,3-anhydro-beta-d-ribopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-anhydro-beta-d-ribopyranoside is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . It is a derivative of ribose, a naturally occurring sugar, and features an oxirane ring fused to a pyranose ring at the 2,3-position . This compound is known for its utility in various research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-anhydro-beta-d-ribopyranoside can be synthesized through a multi-step process starting from commercially available D-arabinose . The synthetic route typically involves the following steps:
Benzylation: Protecting the hydroxyl groups of D-arabinose.
Isopropylidenation: Introducing an isopropylidene group to protect the 2,3-hydroxyl groups.
Tosylation: Converting the hydroxyl groups to tosylates.
Deisopropylidenation: Removing the isopropylidene group.
Detosylation: Removing the tosyl groups using methanolic sodium methoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in various quantities, ranging from milligrams to multi-kilogram batches, to suit research and industrial needs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-anhydro-beta-d-ribopyranoside undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for ring-opening reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives of ribopyranoside .
Scientific Research Applications
Methyl 2,3-anhydro-beta-d-ribopyranoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,3-anhydro-beta-d-ribopyranoside involves its interaction with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of various derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the oxirane ring and the stability of the resulting products .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranoside
- Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
- Methyl beta-D-xylopyranoside
Uniqueness
Methyl 2,3-anhydro-beta-d-ribopyranoside is unique due to its specific structure, which includes an oxirane ring fused to a pyranose ring at the 2,3-position . This structural feature imparts distinct reactivity and stability, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(1R,2R,5R,6R)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI Key |
DISULGQOMPTDEN-KVTDHHQDSA-N |
Isomeric SMILES |
CO[C@H]1[C@H]2[C@H](O2)[C@@H](CO1)O |
Canonical SMILES |
COC1C2C(O2)C(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
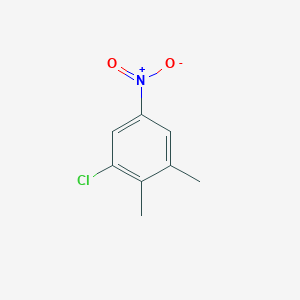
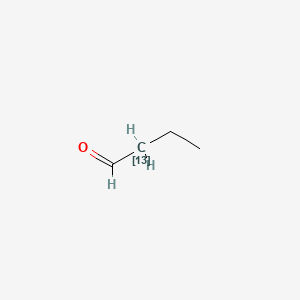
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
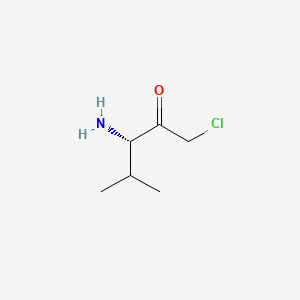

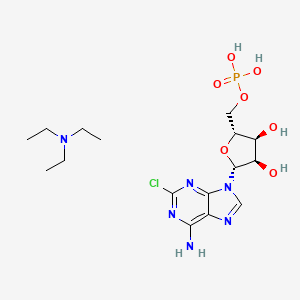

![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)

